molecular formula C8H10Cl3NO B8268787 2-(2,4-Dichlorophenoxy)ethan-1-amine hydrochloride

2-(2,4-Dichlorophenoxy)ethan-1-amine hydrochloride

Cat. No.: B8268787
M. Wt: 242.5 g/mol
InChI Key: CLTFHMKADXXIQN-UHFFFAOYSA-N
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Description

2-(2,4-Dichlorophenoxy)ethan-1-amine hydrochloride is a chemical compound with the molecular formula C8H10Cl3NO and a molecular weight of 242.5 g/mol.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-Dichlorophenoxy)ethan-1-amine hydrochloride typically involves the reaction of 2,4-dichlorophenol with ethylene oxide to form 2-(2,4-dichlorophenoxy)ethanol. This intermediate is then reacted with ammonia to produce 2-(2,4-dichlorophenoxy)ethanamine, which is subsequently converted to its hydrochloride salt by treatment with hydrochloric acid .

Industrial Production Methods

Industrial production methods for this compound generally follow the same synthetic route but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

2-(2,4-Dichlorophenoxy)ethan-1-amine hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it to amines or other reduced forms.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the chlorine atoms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like sodium hydroxide or ammonia can be used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield chlorinated phenols, while reduction can produce various amines .

Scientific Research Applications

2-(2,4-Dichlorophenoxy)ethan-1-amine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the production of herbicides and other agrochemicals

Mechanism of Action

The mechanism of action of 2-(2,4-Dichlorophenoxy)ethan-1-amine hydrochloride involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes or disrupt cellular processes, leading to its observed biological effects. The exact pathways and targets are still under investigation .

Comparison with Similar Compounds

Similar Compounds

    2-(2,4-Dichlorophenoxy)ethanamine: This is the base form of the hydrochloride salt.

    2-(2,4-Dichlorobenzyl)oxy]-2-(2,4-dichlorophenyl)ethan-1-amine hydrochloride: A related compound with similar structural features.

Uniqueness

2-(2,4-Dichlorophenoxy)ethan-1-amine hydrochloride is unique due to its specific combination of dichlorophenoxy and ethanamine moieties, which confer distinct chemical and biological properties. Its versatility in undergoing various chemical reactions and its wide range of applications make it a valuable compound in research and industry .

Biological Activity

2-(2,4-Dichlorophenoxy)ethan-1-amine hydrochloride is a chemical compound that has garnered attention for its potential biological activity. This article explores the biological properties, mechanisms of action, and relevant case studies associated with this compound.

  • IUPAC Name: this compound
  • Molecular Formula: C10H12Cl2N
  • Molecular Weight: 219.12 g/mol
  • CAS Number: Not specified in the sources.

The biological activity of this compound is primarily attributed to its interaction with various biological targets. The compound is believed to exert its effects through:

  • Inhibition of Enzymatic Activity: It may inhibit specific enzymes involved in metabolic processes.
  • Receptor Modulation: The compound can potentially modulate receptor activity, leading to alterations in cellular signaling pathways.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. In vitro studies have shown effectiveness against various bacterial strains, suggesting its potential as an antimicrobial agent.

Toxicological Effects

The compound's structural similarity to known herbicides raises concerns regarding its toxicity. Case studies involving related compounds like 2,4-Dichlorophenoxyacetic acid (2,4-D) highlight severe poisoning incidents. For example:

  • A case study reported a young female who ingested 2,4-D and presented with loss of consciousness and excess oral secretions. Despite treatment, she succumbed to the effects of the poison .

Case Studies

  • Case Study of Herbicide Poisoning:
    • A report documented a case where a patient ingested a herbicide containing 2,4-D. The individual presented with severe symptoms including coma and metabolic complications. Treatment involved forced alkaline diuresis which was crucial for recovery .
  • Comparative Toxicity Analysis:
    • Comparative studies on chlorophenoxy herbicides reveal that compounds like this compound may exhibit similar toxicological profiles to other chlorinated compounds, necessitating careful handling and usage guidelines .

Research Findings

Recent research has focused on the synthesis and biological evaluation of derivatives of dichlorophenoxy compounds. These studies often utilize:

  • In Vitro Testing: Assessing cytotoxicity and antimicrobial efficacy against various pathogens.
  • Molecular Docking Studies: To predict interactions with biological targets and elucidate mechanisms of action.

Table: Summary of Biological Activities

Biological ActivityObservationsReferences
Antimicrobial ActivityEffective against multiple bacterial strains
ToxicitySevere poisoning cases linked to structural analogs
Enzymatic InhibitionPotential inhibition of metabolic enzymes

Properties

IUPAC Name

2-(2,4-dichlorophenoxy)ethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9Cl2NO.ClH/c9-6-1-2-8(7(10)5-6)12-4-3-11;/h1-2,5H,3-4,11H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLTFHMKADXXIQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)OCCN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10Cl3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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